molecular formula C15H13ClO4 B571761 2-Chloro-4-(3,5-dimethoxyphenyl)benzoic acid CAS No. 1261992-00-0

2-Chloro-4-(3,5-dimethoxyphenyl)benzoic acid

Cat. No.: B571761
CAS No.: 1261992-00-0
M. Wt: 292.715
InChI Key: VYJUVLGBBUTPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(3,5-dimethoxyphenyl)benzoic acid is an organic compound with the molecular formula C15H13ClO4. This compound is characterized by the presence of a chloro group and two methoxy groups attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,5-dimethoxyphenyl)benzoic acid typically involves the reaction of 3,5-dimethoxybenzene with 2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and efficiency. The process may include steps such as purification and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,5-dimethoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Chloro-4-(3,5-dimethoxyphenyl)benzoic acid is used in various scientific research fields, including:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,5-dimethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(3,5-dimethoxyphenyl)benzoic acid: Characterized by the presence of chloro and methoxy groups.

    This compound: Similar structure but with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-chloro-4-(3,5-dimethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-11-5-10(6-12(8-11)20-2)9-3-4-13(15(17)18)14(16)7-9/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJUVLGBBUTPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690878
Record name 3-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-00-0
Record name 3-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.